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Compound of Interest

Compound Name: Bromodiphenylmethane

Cat. No.: B105614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectral data for bromodiphenylmethane. The information presented
herein is intended to support research, development, and quality control activities where the
characterization of this compound is essential.

'H NMR Spectral Data of Bromodiphenylmethane

The *H NMR spectrum of bromodiphenylmethane is characterized by signals arising from the
methine proton and the aromatic protons of the two phenyl rings.

Table 1: *H NMR Spectral Data for Bromodiphenylmethane

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
_ Aromatic protons
~7.25-7.50 Multiplet 10H
(CsH5s)
) Methine proton (-
~6.35 Singlet 1H

CHBr)

Note: The exact chemical shifts can vary slightly depending on the solvent and the
concentration of the sample.
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3C NMR Spectral Data of Bromodiphenylmethane

The 13C NMR spectrum provides insights into the carbon framework of the molecule. Due to the
symmetry of the two phenyl rings, fewer signals than the total number of carbon atoms are
observed.

Table 2: 13C NMR Spectral Data for Bromodiphenylmethane

Chemical Shift (6) ppm Assignment

~140.3 Quaternary aromatic carbons (C-ipso)
~129.0 Aromatic carbons (C-ortho and C-para)
~128.0 Aromatic carbons (C-meta)

~60.0 Methine carbon (-CHBr)

Note: 3C NMR spectra are typically recorded with proton decoupling, resulting in singlet peaks
for each unique carbon atom. The chemical shifts can be influenced by the experimental
conditions.

Experimental Protocol

The following provides a general methodology for the acquisition of *H and 3C NMR spectra of
bromodiphenylmethane. Specific parameters may need to be optimized based on the
available instrumentation.

1. Sample Preparation:

¢ Dissolve approximately 10-20 mg of bromodiphenylmethane in about 0.6-0.7 mL of
deuterated chloroform (CDCls).

e The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR

spectrum.

o Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (6 = 0.00 ppm).
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2. NMR Spectrometer:

e Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer for *H NMR and
a corresponding frequency (e.g., 75 MHz or 100 MHz) for 13C NMR.

3. 1H NMR Acquisition Parameters:

o Number of Scans (NS): 8 to 16 scans are generally sufficient.

o Relaxation Delay (D1): A delay of 1-2 seconds is typically used.

e Pulse Width: A 30° or 45° pulse angle is common for routine spectra.
o Acquisition Time (AQ): Typically 2-4 seconds.

4. 13C NMR Acquisition Parameters:

o Number of Scans (NS): A larger number of scans (e.g., 128 or more) is usually required for
13C NMR due to the low natural abundance of the 13C isotope.

» Relaxation Delay (D1): A delay of 2-5 seconds is recommended, especially for observing
quaternary carbons.

o Pulse Program: A standard proton-decoupled pulse sequence is used.
5. Data Processing:

e The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-
domain spectrum.

e Phase correction and baseline correction are applied to the spectrum.

o The chemical shifts are referenced to the TMS signal.

Visualization of Bromodiphenylmethane Structure
and NMR Assignments
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The following diagram illustrates the chemical structure of bromodiphenylmethane with labels
corresponding to the different types of protons and carbons, aiding in the interpretation of the
NMR data.

Caption: Chemical structure of Bromodiphenylmethane with NMR assignments.

 To cite this document: BenchChem. [In-Depth Technical Guide: *H and 3C NMR Spectral
Analysis of Bromodiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105614#h-nmr-and-c-nmr-spectral-data-of-
bromodiphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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